4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C16H11NO4 and a molecular weight of 281.27 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit hiv infection in vitro by binding to the receptor cd4 on the surface of t cells .
Mode of Action
It’s known that similar compounds can inhibit hiv infection by binding to the cd4 receptor on t cells, preventing the virus from entering the cell .
Biochemical Pathways
It’s known that similar compounds can affect the pathway of hiv infection by inhibiting the virus’s ability to enter t cells .
Result of Action
Similar compounds have been shown to be cytotoxic against cancer cells and other human cell lines .
Action Environment
It’s known that similar compounds can exhibit their effects in a variety of environments, including in vitro settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with phenol in the presence of a base, followed by oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Scientific Research Applications
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for bacterial infections and other diseases.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: A precursor in the synthesis of 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid.
Nalidixic acid: An early quinolone antibiotic with a similar core structure.
Ozenoxacin: A quinolone antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-oxo-6-phenoxy-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-15-12-8-11(21-10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPGNGGZYMRORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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